(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

chiral synthesis enantiomeric purity CNS medicinal chemistry

(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral, enantiopure (1R-configuration) fluorinated tetralinamine supplied as the hydrochloride salt (MW 219.66 g/mol). The compound belongs to the 1-aminotetralin class, bearing electron-withdrawing fluorine atoms at the 5- and 7-positions of the saturated naphthalene ring.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66
CAS No. 1820570-11-3
Cat. No. B2801681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS1820570-11-3
Molecular FormulaC10H12ClF2N
Molecular Weight219.66
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC(=C2)F)F)N.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H/t10-;/m1./s1
InChIKeyADAKOZOQLXJQTC-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1820570-11-3): Procurement-Ready Chiral Tetralinamine Building Block


(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral, enantiopure (1R-configuration) fluorinated tetralinamine supplied as the hydrochloride salt (MW 219.66 g/mol). The compound belongs to the 1-aminotetralin class, bearing electron-withdrawing fluorine atoms at the 5- and 7-positions of the saturated naphthalene ring [1]. The di-fluorination pattern and defined (R)-stereochemistry distinguish it from non-fluorinated, mono-fluorinated, and racemic analogs, positioning it as a key intermediate for CNS-targeted small-molecule programs, particularly those requiring dopamine β-hydroxylase (DBH) modulation or gamma-secretase inhibition [2].

Why (1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride Cannot Be Replaced by Its Racemate, Opposite Enantiomer, or Mono-Fluoro Analogs


The (1R)-5,7-difluoro scaffold is not interchangeable with its racemic mixture (CAS 907973-46-0), the (1S)-enantiomer (CAS 1241679-51-5), or mono-fluorinated tetralinamines. Chirality at the C-1 amine position dictates molecular recognition at asymmetric biological targets; the (1S)-enantiomer of the closely related 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine motif is the active configuration in the clinical DBH inhibitor nepicastat [1]. The 5,7-difluoro substitution pattern further modulates lipophilicity (computed XLogP3 = 1.8 for the free base) relative to the non-fluorinated parent (XLogP3 = 1.6), altering CNS penetration potential and metabolic stability compared to mono-fluoro or unsubstituted variants [2]. Generic substitution risks enantiomeric impurity, altered physicochemical properties, and loss of target engagement validated in downstream pharmacophores.

Quantitative Differentiation of (1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride Against Closest Analogs


Enantiomeric Purity: (1R)-Hydrochloride Salt versus Racemic Mixture

The (1R)-enantiomer hydrochloride (CAS 1820570-11-3) is supplied at ≥98% chemical purity with defined (R)-stereochemistry, as certified by suppliers such as AKSci and LeYan . In contrast, the racemic mixture (CAS 907973-46-0) is offered at ≥95% purity and contains both enantiomers, introducing 50% of the undesired (1S)-configuration . For asymmetric synthesis or chiral SAR studies, the racemate requires costly chiral resolution or asymmetric synthesis steps that the pre-resolved (1R)-hydrochloride salt eliminates.

chiral synthesis enantiomeric purity CNS medicinal chemistry

Lipophilicity Modulation: Di-Fluoro versus Non-Fluorinated Parent Scaffold

The computed XLogP3 of the (1R)-5,7-difluoro free base (CAS 1241684-13-8) is 1.8, compared to 1.6 for the non-fluorinated parent 1,2,3,4-tetrahydronaphthalen-1-amine [1]. This ΔlogP of +0.2 units reflects the lipophilicity-enhancing effect of the 5,7-difluoro substitution, which can improve passive membrane permeability and CNS exposure without introducing the excessive logP (>3) that often accompanies larger halogen substitutions [2].

lipophilicity CNS penetration structure-property relationships

Regiochemical Differentiation: 5,7-Difluoro versus 6-Fluoro and 7-Fluoro Mono-Substituted Analogs

The 5,7-difluoro pattern places electron-withdrawing fluorine at both meta-like positions relative to the C-1 amine. By comparison, the (1R)-7-fluoro analog (CAS 1055949-62-6) and (1R)-6-fluoro analog (CAS 1057246-78-2) each carry only a single fluorine atom. The second fluorine at position 5 is critical for the di-fluorinated pharmacophore found in clinical-stage compounds such as nepicastat (DBH inhibitor) and PF-3084014 (gamma-secretase inhibitor, IC50 = 1.2 nM whole-cell), where the 5,7-difluoro motif contributes to target potency and selectivity [1][2]. Mono-fluoro analogs lack the complete pharmacophoric pattern required for these specific target engagements.

fluorine regiochemistry structure-activity relationship metabolic stability

Configurational Enantiomer Differentiation: (1R) versus (1S) in Downstream Pharmacophore Activity

The stereochemistry at C-1 directly determines biological activity in the tetralinamine class. In nepicastat, the 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl group bearing the (S)-configuration at C-2 is essential for potent dopamine β-hydroxylase inhibition (IC50 = 8.5–9.0 nM) [1]. While the target compound's amine is at C-1 rather than C-2, the principle of enantiomer-dependent target recognition holds across the tetralinamine scaffold. The (1R)-enantiomer hydrochloride provides defined stereochemistry for asymmetric synthesis of chiral tetralin-based ligands; use of the (1S)-enantiomer or racemate would invert or randomize the spatial presentation of the amine group, potentially abolishing target affinity [2].

enantiomeric pharmacology dopamine beta-hydroxylase stereochemical SAR

Hydrogen-Bond Acceptor Capacity: Di-Fluoro Hydrochloride Salt versus Non-Fluorinated Hydrochloride

The hydrochloride salt of (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine possesses three hydrogen-bond acceptor sites (two fluorine atoms plus one chloride counterion) compared to one acceptor (chloride only) in the non-fluorinated 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [1]. The increased acceptor count, combined with two hydrogen-bond donors (protonated amine + ammonium N–H), may influence solid-state packing, solubility, and formulation behavior [2].

hydrogen bonding crystal engineering salt-form selection

High-Value Application Scenarios for (1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride


Asymmetric Synthesis of CNS-Targeted Dopamine β-Hydroxylase Inhibitor Candidates

The (1R)-configured, 5,7-difluorinated tetralinamine serves as a chiral starting material or intermediate for constructing potent DBH inhibitors. The combined 5,7-difluoro pharmacophore and defined (R)-stereochemistry map directly onto the structural requirements of clinical-stage DBH inhibitors such as nepicastat (IC50 = 8.5–9.0 nM), where the 5,7-difluoro-tetralin moiety is essential for enzymatic potency [1]. The enantiopure hydrochloride salt eliminates the need for chiral resolution prior to further functionalization.

Gamma-Secretase Inhibitor Scaffold Development for Alzheimer's Disease Research

The 5,7-difluoro-tetralin motif is a core structural element in PF-3084014, a gamma-secretase inhibitor with an in vitro whole-cell IC50 of 1.2 nM [1]. The di-fluoro substitution pattern contributes to the compound's potency and selectivity for gamma-secretase over other aspartyl proteases. Researchers developing next-generation gamma-secretase modulators can employ (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as a validated building block for exploring SAR around the tetralinamine scaffold [2].

Fluorine-19 NMR Probes and Metabolic Stability Studies

The two chemically distinct fluorine atoms at positions 5 and 7 provide unique 19F NMR handles for monitoring metabolic fate, protein binding, and conformational dynamics. The computed XLogP3 of 1.8 for the free base indicates favorable CNS drug-like lipophilicity [1]. In comparative metabolic stability assays, the 5,7-difluoro pattern may offer enhanced oxidative metabolic resistance versus non-fluorinated or mono-fluorinated tetralinamines, consistent with the well-established metabolic shielding effect of aryl fluorine substitution [2].

Chiral Resolution Benchmarking and Enantioselective Methodology Development

With the (1R)-enantiomer hydrochloride characterized at ≥98% purity and the (1S)-enantiomer and racemate available as discrete comparator compounds, this tetralinamine series constitutes an ideal test system for developing and validating novel chiral analytical methods (HPLC, SFC) and asymmetric synthetic methodologies. The well-defined enantiomeric pair enables rigorous determination of enantiomeric excess (ee) and assignment of absolute configuration in method development settings.

Quote Request

Request a Quote for (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.